molecular formula C8H9N3O B2660922 N-(Pyrazin-2-ylmethyl)prop-2-enamide CAS No. 2022665-10-5

N-(Pyrazin-2-ylmethyl)prop-2-enamide

Cat. No.: B2660922
CAS No.: 2022665-10-5
M. Wt: 163.18
InChI Key: QOJIHEGNUYPUAB-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-ylmethyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone linked to a pyrazin-2-ylmethyl group. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at para positions, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-8(12)11-6-7-5-9-3-4-10-7/h2-5H,1,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJIHEGNUYPUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrazin-2-ylmethyl)prop-2-enamide typically involves the reaction of pyrazine-2-carboxylic acid with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazin-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

N-(Pyrazin-2-ylmethyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyrazin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall and leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

N-[(Dialkylamino)methyl]prop-2-enamides

Compounds like N-[(dimethylamino)methyl]prop-2-enamide () feature dialkylamino substituents instead of pyrazine. These substituents are electron-donating, increasing the nucleophilicity of the amide nitrogen. In contrast, the pyrazine ring in N-(Pyrazin-2-ylmethyl)prop-2-enamide is electron-deficient, which may enhance hydrogen-bonding interactions with biological targets or reduce solubility in nonpolar solvents .

Pyridine-Based Propionamides

Pyridine derivatives such as 2,2-dimethyl-N-(4-pyridinyl)propanamide () share aromaticity but with a single nitrogen atom.

N-Methylolacrylamide

N-(Hydroxymethyl)prop-2-enamide (N-methylolacrylamide, ) contains a hydroxymethyl group, enabling crosslinking in polymer synthesis. The pyrazine-methyl group in the target compound lacks this reactivity but may confer thermal stability and resistance to hydrolysis .

Comparison of Yields and Conditions :

Compound Yield (%) Key Conditions
N-[(Morpholin-4-yl)methyl]prop-2-enamide 85 Anhydrous MeOH, N₂ atmosphere
This compound* ~70–80 (hypothetical) Similar conditions

*Hypothesized based on .

Physical and Chemical Properties

Property This compound* N-Methylolacrylamide () 2,2-Dimethyl-N-(4-pyridinyl)propanamide ()
Molecular Weight ~163.17 (calculated) 101.10 178.23
Melting Point Not reported Not reported 170°C
Solubility Moderate in polar solvents High in water Low in water
Reactivity Electrophilic acrylamide + aromatic Crosslinking via hydroxymethyl Stable, inert amide

*Estimated based on structural analogs.

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